1-氯-4-氟-2-甲氧基-5-甲基苯

描述

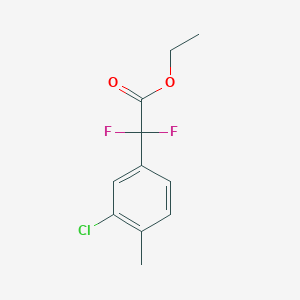

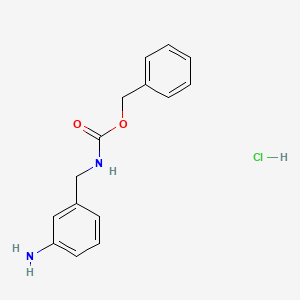

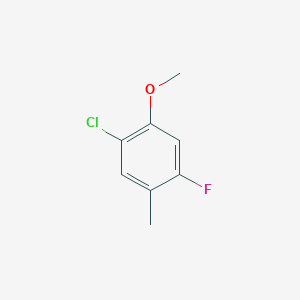

“1-Chloro-4-fluoro-2-methoxy-5-methylbenzene” is a chemical compound with the molecular formula C8H8ClFO . It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula C6H6. The compound has a chlorine atom (Cl), a fluorine atom (F), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “1-Chloro-4-fluoro-2-methoxy-5-methylbenzene” can be analyzed based on its IUPAC name. The “1-Chloro-” indicates that there is a chlorine atom attached to the first carbon of the benzene ring. The “4-fluoro-” means there is a fluorine atom attached to the fourth carbon. The “2-methoxy-” indicates a methoxy group (-OCH3) attached to the second carbon, and the “5-methyl” indicates a methyl group (-CH3) attached to the fifth carbon .科学研究应用

-

Therapeutic Importance of Synthetic Thiophene

- Application : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

- Results : They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Synthesis and Applications of m-Aryloxy Phenols

- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

- Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

-

Synthesis of Pesticide Intermediates

- Application : 2-Chloro-4-fluorotoluene, a compound similar to 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, can be used to synthesize a variety of pesticide intermediates .

- Methods : The compound can undergo various reactions such as photochlorination, nitration, bromination, alkylation, and reduction to produce these intermediates .

- Results : The synthesized intermediates are used in the rapid development of the pesticide, pharmaceutical, dye and other industries .

-

- Application : Multistep synthesis is a method used in Organic Chemistry to synthesize complex organic molecules by conducting a series of chemical reactions . The reactions include nitration, conversion from the nitro group to an amine, and bromination .

- Methods : The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The order of these steps is important as the end product is meta and a meta directing group must be utilized .

- Results : The result is a complex organic molecule that has undergone multiple transformations .

-

- Application : Chlorotoluene, a compound similar to 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, is used in the synthesis of various industrial chemicals .

- Methods : Chlorotoluene can be prepared from toluidines (i.e., aminotoluene) through a process of diazotization followed by treatment with cuprous chloride .

- Results : The resulting chlorotoluene can be used in the production of benzyl chloride, benzaldehyde, and benzoyl chloride .

-

Electrophilic Aromatic Substitution

- Application : Electrophilic Aromatic Substitution is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound . It is a useful method for functionalizing aromatic rings .

- Methods : The nitronium ion, \(\ce{NO_2^+}\), is the active nitrating agent in nitric acid-sulfuric acid mixtures. The nitration of methylbenzene (toluene) is a typical example of a nitration that proceeds well using nitric acid in a 1:2 mixture with sulfuric acid .

- Results : The nitration product is a mixture of 2-, 3-, and 4-nitromethylbenzenes .

-

Synthesis of Pesticide Intermediates

- Application : 2-Chloro-4-fluorotoluene, a compound similar to 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, can be used to synthesize a variety of pesticide intermediates .

- Methods : The compound can undergo various reactions such as photochlorination, nitration, bromination, alkylation, and reduction to produce these intermediates .

- Results : The synthesized intermediates are used in the rapid development of the pesticide, pharmaceutical, dye and other industries .

属性

IUPAC Name |

1-chloro-4-fluoro-2-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGSTRCRAPBCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-fluoro-2-methoxy-5-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)

![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)

![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)